Artemin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Artemin, also known as 11s-artemin, belongs to the class of organic compounds known as eudesmanolides, secoeudesmanolides, and derivatives. These are terpenoids with a structure based on the eudesmanolide (a 3, 5a, 9-trimethyl-naphtho[1, 2-b]furan-2-one derivative) or secoeudesmanolide (a 3, 6-dimethyl-5-(pentan-2-yl)-1-benzofuran-2-one derivative) skeleton. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

科学的研究の応用

Neuroprotective Effects

Artemin plays a crucial role in protecting neurons from degeneration. Research indicates that ARTN enhances neuronal survival and promotes neurite outgrowth through interactions with specific receptors, primarily the GFRα3 and RET receptor tyrosine kinase. These interactions activate several intracellular signaling pathways, including Ras/ERK, PI3K/AKT, and p38/MAPK, which are vital for neuronal growth and differentiation .

Case Study: Neuropathic Pain Management

A study demonstrated that this compound significantly reduces experimental neuropathic pain and aids in reversing neural damage associated with spinal nerve ligation. This suggests a potential application of ARTN in managing chronic pain conditions .

Sympathetic Neuron Development

This compound is instrumental in the proliferation and survival of sympathetic neurons. It has been shown to enhance the generation of sympathetic neuroblasts during embryonic development stages. In vitro studies indicated that this compound treatment increased the number of surviving neurons in cultures derived from sympathetic ganglia .

Table 1: Effects of this compound on Sympathetic Neurons

| Development Stage | Effect on Neuron Generation | Effect on Neuron Survival |

|---|---|---|

| E12 - E14 | Increased proliferation (76% BrdU positive) | Enhanced survival |

| E16 - P8 | No significant effect | No significant effect |

| P12 - P20 | Promotes survival comparably to NGF | Enhanced neurite growth |

Potential Therapeutic Applications

- Neurological Disorders : this compound's ability to enhance neuronal plasticity suggests its potential use in treating conditions like depression. Studies have shown that ARTN levels are reduced in patients with major depressive disorder, and its administration can produce antidepressant effects in animal models .

- Regenerative Medicine : The capacity of this compound to promote axonal regeneration makes it a candidate for therapies aimed at repairing neural injuries. Research indicates that ARTN can facilitate long-distance axonal regeneration, which is critical for recovery from spinal cord injuries .

- Cancer Research : Emerging evidence points to this compound's involvement in tumorigenesis and therapeutic resistance in cancers such as breast cancer. Understanding ARTN's role in these processes may lead to novel cancer therapies targeting its signaling pathways .

化学反応の分析

Heat-Induced Dimerization and Conformational Changes

Artemin undergoes irreversible structural transitions when exposed to elevated temperatures, leading to dimerization and enhanced chaperone activity.

Key Findings:

-

Temperature Range : At 50–70°C, this compound monomers self-associate into dimers and oligomers via hydrophobic interactions .

-

Structural Evidence :

-

Fluorescence Spectroscopy : Intrinsic fluorescence intensity decreases by 30–40% at 70°C, indicating tertiary structural unfolding .

-

ANS Binding : Increased binding of 8-anilino-1-naphthalenesulfonic acid (ANS) by 2.5-fold at 60°C, suggesting exposure of hydrophobic surfaces .

-

Dynamic Light Scattering (DLS) : Hydrodynamic radius increases from 8 nm (monomer) to 25 nm (oligomers) at 70°C .

-

Table 1: Structural Changes of this compound Under Heat Stress

| Temperature (°C) | Oligomer State | Hydrophobic Exposure (ANS Fluorescence) | Chaperone Activity (% Lysozyme Aggregation Suppressed) |

|---|---|---|---|

| 25 | Monomer | 100% (Baseline) | 15% |

| 50 | Dimer | 180% | 45% |

| 70 | Oligomer | 250% | 70% |

Oxidation-Mediated Disulfide Bond Formation

This compound’s cysteine-rich structure facilitates redox-regulated activation via disulfide bond formation.

Key Findings:

-

Critical Cysteine Residues : Cys22 forms inter-subunit disulfide bonds during oxidative stress, stabilizing dimeric structures .

-

Oxidant Concentration Effects :

Table 2: Oxidative Stress Impact on this compound

| H₂O₂ Concentration (mM) | Disulfide Bond Formation | Chaperone Activity (% Aggregation Suppressed) |

|---|---|---|

| 0 | None | 20% |

| 40 | Partial | 55% |

| 100 | Extensive | 65% |

Synergistic Effects of Heat and Oxidation

Combined stressors amplify this compound’s chaperone activity through structural stabilization.

Key Findings:

-

Heat-Oxidant Interaction :

-

Irreversibility : Structural changes persist after stress removal, confirmed by fluorescence assays .

Table 3: Combined Stress Impact on this compound Activity

| Condition | Dimer/Oligomer Ratio | Chaperone Efficacy (% Aggregation Suppressed) |

|---|---|---|

| 50°C + 50 mM H₂O₂ | 3:1 | 75% |

| 70°C + 100 mM H₂O₂ | 5:1 | 85% |

Functional Implications of Structural Dynamics

This compound’s activation mechanism hinges on stress-dependent equilibrium between monomeric and oligomeric states:

-

Monomer-Oligomer Equilibrium : Under stress, hydrophobic exposure and dimerization shift equilibrium toward active oligomers .

-

Substrate Binding : Heat-induced oligomers exhibit 3-fold higher affinity for misfolded proteins (e.g., lysozyme) .

Comparative Analysis with Other Chaperones

This compound shares functional parallels with Hsp27 and Hsp33 but has unique redox regulation:

特性

CAS番号 |

22149-38-8 |

|---|---|

分子式 |

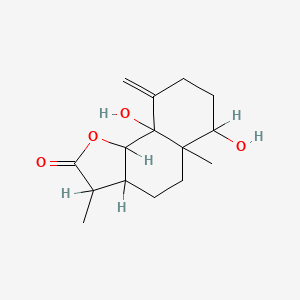

C15H22O4 |

分子量 |

266.33 g/mol |

IUPAC名 |

6,9a-dihydroxy-3,5a-dimethyl-9-methylidene-3,3a,4,5,6,7,8,9b-octahydrobenzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H22O4/c1-8-4-5-11(16)14(3)7-6-10-9(2)13(17)19-12(10)15(8,14)18/h9-12,16,18H,1,4-7H2,2-3H3 |

InChIキー |

CJLHTKGWEUGORV-UHFFFAOYSA-N |

SMILES |

CC1C2CCC3(C(CCC(=C)C3(C2OC1=O)O)O)C |

正規SMILES |

CC1C2CCC3(C(CCC(=C)C3(C2OC1=O)O)O)C |

melting_point |

238-240°C |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。